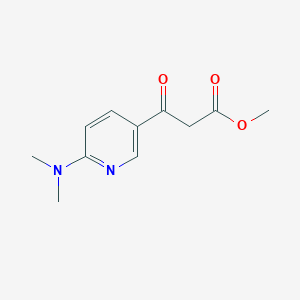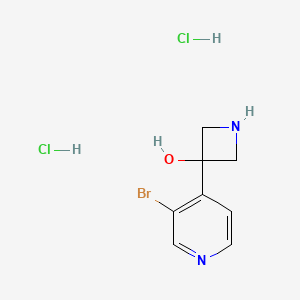
3-(3-Bromopyridin-4-yl)azetidin-3-oldihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride is a chemical compound with the molecular formula C8H10BrClN2O It is a brominated derivative of pyridine and azetidine, characterized by the presence of a bromine atom on the pyridine ring and an azetidin-3-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position of the pyridine ring.
Formation of Azetidine Ring: The brominated pyridine is then reacted with an appropriate azetidine precursor under conditions that promote the formation of the azetidine ring. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the cyclization reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of 3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The azetidin-3-ol moiety can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the azetidin-3-ol to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Substituted pyridine derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Amines or dehalogenated products.
Aplicaciones Científicas De Investigación
3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The bromine atom and azetidin-3-ol moiety can contribute to its binding affinity and specificity for these targets, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Chloropyridin-4-yl)azetidin-3-ol dihydrochloride: Similar structure with a chlorine atom instead of bromine.
3-(3-Fluoropyridin-4-yl)azetidin-3-ol dihydrochloride: Similar structure with a fluorine atom instead of bromine.
3-(3-Iodopyridin-4-yl)azetidin-3-ol dihydrochloride: Similar structure with an iodine atom instead of bromine.
Uniqueness
3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated analogs. The bromine atom can enhance its electrophilic character, making it more reactive in substitution reactions and potentially altering its interaction with biological targets.
Propiedades
Fórmula molecular |
C8H11BrCl2N2O |
|---|---|
Peso molecular |
301.99 g/mol |
Nombre IUPAC |
3-(3-bromopyridin-4-yl)azetidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C8H9BrN2O.2ClH/c9-7-3-10-2-1-6(7)8(12)4-11-5-8;;/h1-3,11-12H,4-5H2;2*1H |
Clave InChI |
SNPIQYHIMCIZOB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(C2=C(C=NC=C2)Br)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


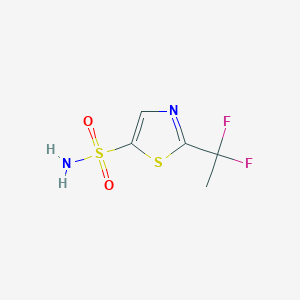
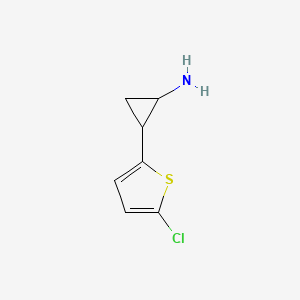


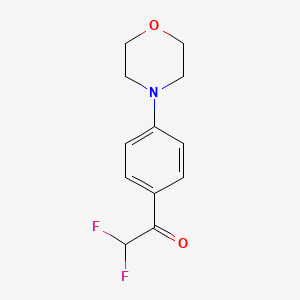



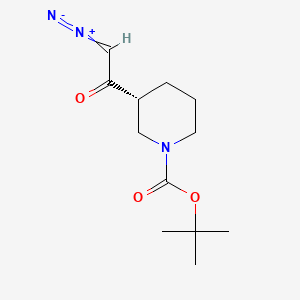
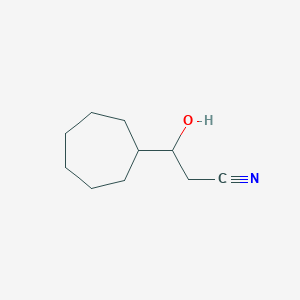
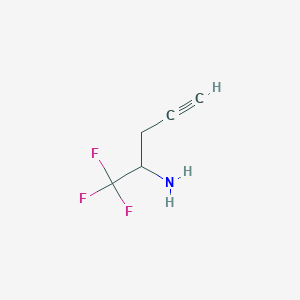
![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)
